

1-aminopyrene spectroscopic characterization

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 2-Aminopyrene

CAS No.: 1732-23-6

Cat. No.: S705137

Get Quote

Fundamental Properties & Basic Spectra

- Molecular Formula:** C₁₆H₁₁N
- Molecular Weight:** 217.27 g/mol [1]
- CAS Registry Number:** 1606-67-3 [1]
- Melting Point:** 117-118 °C [1]

The UV/Visible spectrum of 1-aminopyrene has been digitized by NIST, providing a reference for its absorption characteristics [1].

Spectroscopic Data Summary

The table below summarizes key spectroscopic data for 1-aminopyrene:

Spectroscopic Method	Key Data Points and Characteristics	Experimental Conditions / Notes
UV/Visible Spectroscopy [1]	Specific absorbance wavelengths available via digitized spectrum.	Spectrum sourced from NIST OSRD; instrument: Hilger-Watts Uvispek H 700, 308.
Fluorescence Spectroscopy [2] [3]	Fluorescence quenched by reduced graphene oxide (rGO).	Quenching occurs via photoinduced electron transfer from 1-aminopyrene

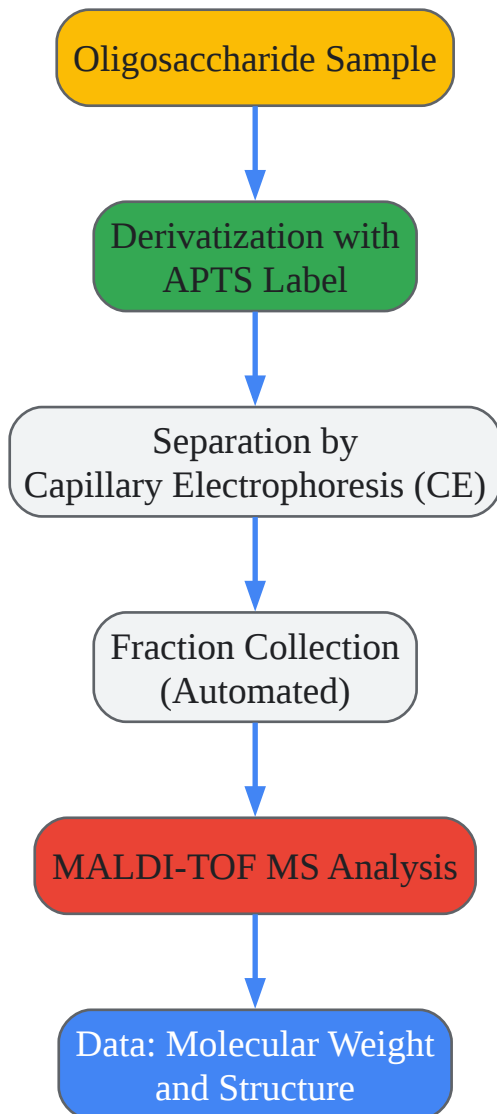
Spectroscopic Method	Key Data Points and Characteristics	Experimental Conditions / Notes
		to rGO.
Theoretical Calculations (DFT) [2] [3]	Electron density resides on 1-Ap in HOMO; on graphene in LUMO.	Supports mechanism of excited-state intermolecular electron transfer.

Advanced Applications & Derivative Characterization

1-aminopyrene is often functionalized to create tags and probes. Its derivatives are widely used in analytical chemistry.

- **Multi-cationic Aminopyrene Labeling Tags:** New tags were synthesized from 8-aminopyrene-1,3,6-trisulfonic acid to improve oligosaccharide analysis via CE-MS. These tags feature quaternary ammonium moieties for permanent positive charge, achieving **sub-micromolar detection limits** for maltooligosaccharides [4].
- **APTS-derivatized Oligosaccharides:** APTS (1-aminopyrene-3,6,8-trisulfonate) is a key derivative. A established protocol exists for analyzing APTS-labeled oligosaccharides using CE with MALDI-TOF MS detection [5].
 - **Derivatization:** Oligosaccharides are tagged with the APTS label.
 - **Separation:** Components are resolved by Capillary Electrophoresis (CE).
 - **Fraction Collection:** An automated high-resolution fraction collector isolates resolved peaks.
 - **MS Analysis:** Fractions are analyzed by MALDI-TOF MS in negative ion mode using a specific matrix for sensitive detection of molecular ions $[M-H]^-$ [5].

The following diagram illustrates this integrated workflow:



[Click to download full resolution via product page](#)

Workflow for analyzing APTS-derivatized oligosaccharides combining CE and MALDI-TOF MS [5].

Detailed Experimental Protocols

MALDI-TOF MS Analysis of APTS-labeled Oligosaccharides

This protocol is adapted from the analysis performed on CE-separated components [5].

- **Sample Preparation:** Isolate APTS-derivatized oligosaccharide fractions collected from CE.

- **On-Probe Cleanup:** Mix the sample with a cation-exchange resin on the MALDI probe to remove interfering salts.
- **Matrix Application:** Use a 1:1 mixture of 6-hydroxypicolinic acid and 3-hydroxypicolinic acid as the matrix.
- **Instrument Settings:**
 - **Ionization Mode:** Negative
 - **Detection:** Each APTS-oligosaccharide adduct typically generates a single $[M-H]^-$ peak.
- **Performance:** The method is highly sensitive, with a reported detection limit of **30 fmol** for APTS-labeled maltoheptaose [5].

Investigating Electron Transfer with Fluorescence Quenching

This protocol is based on the study of electron transfer from 1-aminopyrene to reduced graphene oxide (rGO) [2] [3].

- **Sample Preparation:** Prepare solutions of 1-aminopyrene with varying concentrations of rGO quencher.
- **Steady-State Measurements:**
 - **Fluorescence Spectra:** Record the fluorescence intensity of 1-aminopyrene as a function of rGO concentration.
 - **Absorption Spectra:** Verify that the absorption signature of 1-aminopyrene remains unchanged to rule out ground-state complex formation.
- **Time-Resolved Measurements:**
 - **Fluorescence Lifetime:** Measure the fluorescence lifetime (τ) of 1-aminopyrene at different rGO concentrations. A decrease in lifetime with increasing quencher concentration confirms dynamic quenching.
- **Data Analysis:**
 - **Stern-Volmer Plot:** Plot I_0/I (or τ_0/τ) against quencher concentration. An upward curvature can be observed in complex systems.
 - **Free Energy Calculation:** Estimate the Gibbs free energy change (ΔG) for electron transfer to determine if the process is thermodynamically favorable.
- **Theoretical Support:** Perform DFT calculations to visualize the HOMO and LUMO distributions, which will show electron density on 1-aminopyrene and graphene, respectively, supporting the electron transfer mechanism [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. - 1 Aminopyrene [webbook.nist.gov]
2. Excited state electron transfer from aminopyrene to graphene... [pubmed.ncbi.nlm.nih.gov]
3. Excited state electron transfer from aminopyrene to graphene... [pubs.rsc.org]
4. Multi-cationic aminopyrene -based labeling tags for oligosaccharide... [pubmed.ncbi.nlm.nih.gov]
5. Analysis of 1 - aminopyrene -3,6,8-trisulfonate-derivatized... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [1-aminopyrene spectroscopic characterization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b705137#1-aminopyrene-spectroscopic-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com